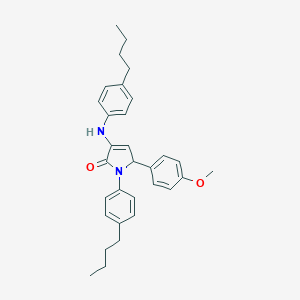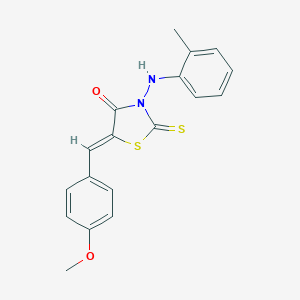![molecular formula C30H25NO2 B415786 4-[4-(benzyloxy)-3-methoxyphenyl]-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B415786.png)
4-[4-(benzyloxy)-3-methoxyphenyl]-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(benzyloxy)-3-methoxyphenyl]-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is a complex organic compound with a unique structure that combines several aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)-3-methoxyphenyl]-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts and boron reagents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(benzyloxy)-3-methoxyphenyl]-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
4-[4-(benzyloxy)-3-methoxyphenyl]-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-[4-(benzyloxy)-3-methoxyphenyl]-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives and aromatic compounds with methoxy and benzyloxy groups. Examples include:
Uniqueness
What sets 4-[4-(benzyloxy)-3-methoxyphenyl]-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline apart is its unique combination of aromatic rings and functional groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C30H25NO2 |
|---|---|
Molekulargewicht |
431.5g/mol |
IUPAC-Name |
12-(3-methoxy-4-phenylmethoxyphenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene |
InChI |
InChI=1S/C30H25NO2/c1-32-28-18-22(15-17-27(28)33-19-20-8-3-2-4-9-20)30-25-13-7-12-24(25)29-23-11-6-5-10-21(23)14-16-26(29)31-30/h2-6,8-11,14-18H,7,12-13,19H2,1H3 |
InChI-Schlüssel |
ODFGSEBHONULBP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3)OCC6=CC=CC=C6 |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3)OCC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B415703.png)

![3-[(2,4-dimethylbenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B415706.png)
![2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415710.png)
![3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE](/img/structure/B415711.png)


![9-Anthracenecarbaldehyde [2,6-di(1-azepanyl)-4-pyrimidinyl]hydrazone](/img/structure/B415716.png)
![2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE](/img/structure/B415717.png)
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine](/img/structure/B415720.png)
![N-[5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B415721.png)

![2,4-dichloro-N-[5-(heptan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B415723.png)
![3-[3-bromo-4-(dimethylamino)benzylidene]-1H-indene-1,2(3H)-dione](/img/structure/B415726.png)
